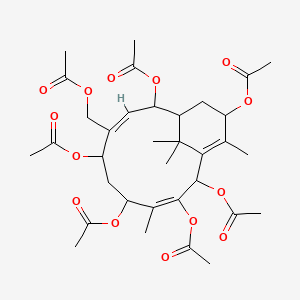

5-Acetyltaxachitriene A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3Z,8E)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12-,32-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVZHAQTJYVJBN-YMQSCECVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(/C(=C(\C(CC(/C(=C\C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)C)OC(=O)C)/C)/OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Acetyltaxachitriene A: A Technical Guide to its Natural Source and Putative Isolation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the natural source of 5-Acetyltaxachitriene A and a generalized protocol for its potential isolation. Despite extensive literature searches, a specific, detailed published protocol for the isolation and purification of this compound could not be located. The methodologies presented herein are synthesized from established procedures for the isolation of other taxane (B156437) diterpenoids from the same source, Taxus mairei. Researchers should consider this a representative guide to be adapted and optimized for the specific target compound.

Executive Summary

This compound is a taxane diterpenoid naturally occurring in the plant species Taxus mairei. Taxanes are a class of compounds of significant interest to the pharmaceutical industry, most notably for the anticancer agent paclitaxel. This guide consolidates the available information regarding the natural source of this compound and provides a putative, generalized experimental workflow for its extraction and purification from its natural source. The protocol is based on established methods for isolating structurally related taxanes from Taxus mairei.

Natural Source

The primary and documented natural source of this compound is the needles of the yew species Taxus mairei (also referred to in literature as Taxus chinensis var. mairei or Taxus wallichiana var. mairei). This evergreen tree is indigenous to the southern regions of China. The needles and bark of this plant are known to contain a rich diversity of taxane compounds.

Putative Isolation and Purification Protocol

The following protocol is a generalized procedure for the isolation of taxanes from Taxus mairei and should be adapted for the specific isolation of this compound.

Plant Material Collection and Preparation

-

Collection: Harvest fresh needles from healthy Taxus mairei trees.

-

Drying: Air-dry the needles in a well-ventilated area, shaded from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried needles into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration: Submerge the powdered plant material in 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction Process: Allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a dark, viscous crude extract.

Solvent Partitioning

-

Suspension: Suspend the crude ethanolic extract in water.

-

Liquid-Liquid Extraction: Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity, typically starting with n-hexane to remove non-polar constituents like lipids and chlorophylls, followed by ethyl acetate (B1210297) or chloroform (B151607) to extract the taxane-containing fraction.

-

Fraction Collection: Collect the ethyl acetate or chloroform fraction, which is expected to be enriched with taxane diterpenoids.

-

Drying and Concentration: Dry the organic fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude taxane mixture.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of individual taxanes.

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., vanillin-sulfuric acid reagent with heating).

-

Pooling: Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Purpose: To remove phenolic compounds and other impurities.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (B129727) or a chloroform-methanol mixture (e.g., 1:1).

-

Fractionation: Collect fractions and monitor by TLC to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (p-HPLC) (Final Purification):

-

Purpose: To achieve high purity of the target compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water.

-

Detection: UV detection at a wavelength suitable for taxanes (e.g., 227 nm).

-

Isolation: Collect the peak corresponding to this compound.

-

Quantitative Data for Related Taxanes

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following table summarizes yields for other taxanes isolated from Taxus mairei to provide a general reference.

| Compound | Plant Part | Extraction Method | Yield | Source |

| Taxol (Paclitaxel) | Whole Plant | Ethanol extraction, multi-step chromatography | 0.008 µg/mL (from cytotoxicity assay) | [1] |

| Taxiwallinine | Whole Plant | Ethanol extraction, multi-step chromatography | Not specified | [1] |

| New Taxane Glucoside | Barks | Not specified | Not specified | [2] |

Visualized Workflow

The following diagram illustrates the generalized workflow for the isolation of taxanes from Taxus mairei.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

Following purification, the structure of this compound would be confirmed using a combination of modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-MS).

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectroscopy to elucidate the complete chemical structure and relative stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.

References

In-Depth Technical Guide: Discovery and Characterization of 5-Acetyltaxachitriene A

Disclaimer: This document summarizes the publicly available information on 5-Acetyltaxachitriene A. The full text of the primary research article detailing the complete experimental protocols and comprehensive characterization data could not be accessed. Therefore, this guide provides an overview based on available abstracts and chemical database information and should be considered preliminary.

Introduction

This compound is a diterpenoid natural product belonging to the taxane (B156437) family of compounds. The genus Taxus is a well-known source of biologically active taxanes, the most famous of which is the anticancer drug paclitaxel (B517696) (Taxol).[1] Taxanes are characterized by a complex diterpene core structure and are of significant interest to researchers for their potential therapeutic applications. This guide provides a technical overview of the discovery and currently known characteristics of this compound.

Discovery and Source

This compound was first isolated from the needles of the Chinese Yew, Taxus mairei (syn. Taxus wallichiana var. mairei).[2][3][] The discovery was reported in a 1999 publication in the journal Natural Product Letters.[3] This compound was identified as a new natural product alongside another novel bicyclic taxane with a verticillene skeleton.[3]

Chemical Characterization

The structural characterization of this compound was presumably carried out using a combination of spectroscopic techniques. While the complete dataset is not publicly available, the structure has been elucidated and is available in chemical databases.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₁₄ | PubChem |

| Molecular Weight | 678.7 g/mol | PubChem |

| CAS Number | 187988-48-3 | PubChem |

| IUPAC Name | (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate | PubChem |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) are expected to be in the primary literature but are not available in the public domain. A comprehensive analysis of this data would be required for the complete structural confirmation and assignment of all protons and carbons.

Experimental Protocols

The detailed experimental protocols for the isolation and purification of this compound are not fully available. However, a general workflow for the isolation of natural products from plant sources can be inferred.

General Isolation Workflow

The isolation of taxanes from Taxus species typically involves the collection and drying of the plant material, followed by extraction with organic solvents. The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.

Caption: A generalized workflow for the isolation of this compound from Taxus mairei.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathways affected by this compound. However, many taxanes isolated from Taxus mairei have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] Further research would be necessary to determine if this compound possesses any of these properties.

Hypothetical Screening Process

A hypothetical workflow for screening the biological activity of a novel natural product like this compound is outlined below.

Caption: A diagram illustrating a potential screening process to identify the biological activity of this compound.

Conclusion and Future Directions

This compound is a structurally interesting taxane diterpenoid isolated from Taxus mairei. While its initial discovery and structural elucidation have been reported, there is a significant lack of publicly available data regarding its detailed characterization, synthesis, and biological activity. Future research should focus on re-isolating or synthesizing this compound to enable comprehensive biological screening. Elucidating its mechanism of action and potential therapeutic targets could unveil new opportunities for drug development, leveraging the rich chemical diversity of the Taxus genus.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Acetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a diterpenoid natural product belonging to the taxane (B156437) family.[] Compounds in this class are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol). The structural elucidation and characterization of novel taxanes like this compound are crucial for the discovery of new therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are fundamental tools in this process.

Chemical Structure of this compound

-

Molecular Formula: C₃₄H₄₆O₁₄[2]

-

Molecular Weight: 678.7 g/mol [2]

-

IUPAC Name: (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate[2]

-

CAS Number: 187988-48-3[2]

The structure reveals a complex bicyclic core, multiple acetyl functional groups, and several stereocenters, all of which contribute to a unique spectroscopic fingerprint.

Predicted Spectroscopic Data

Based on the functional groups and overall structure of this compound, the following spectroscopic characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.0 - 6.5 | m | ~ 4H | Olefinic protons (vinylic H) |

| ~ 4.5 - 5.5 | m | ~ 7H | Protons on carbons bearing acetyl groups |

| ~ 1.8 - 2.2 | s (multiple) | ~ 21H | Methyl protons of seven acetyl groups |

| ~ 0.8 - 2.5 | m | ~ 14H | Aliphatic and allylic protons on the core |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 - 172 | Carbonyl carbons of acetyl groups |

| ~ 120 - 145 | Olefinic carbons (C=C) |

| ~ 60 - 80 | Carbons attached to oxygen (C-O) |

| ~ 20 - 60 | Aliphatic carbons (CH, CH₂, CH₃) on the core |

| ~ 20 - 22 | Methyl carbons of acetyl groups |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Type | Interpretation |

| ~ 679.29 | [M+H]⁺ | Protonated molecular ion |

| ~ 701.27 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| Multiple fragment ions | - | Sequential loss of acetyl groups (CH₃CO, 59 Da) and acetic acid (CH₃COOH, 60 Da) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Interpretation |

| ~ 2950 - 2850 | C-H (alkane) | C-H stretching vibrations of methyl and methylene (B1212753) groups |

| ~ 1735 - 1750 | C=O (ester) | Strong absorption due to the multiple acetyl groups |

| ~ 1650 - 1680 | C=C (alkene) | C=C stretching vibration of the double bonds |

| ~ 1220 - 1250 | C-O (ester) | Strong C-O stretching vibration of the acetyl groups |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range (2-3 bond) proton-carbon correlations.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

-

Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire data in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or clean salt plate and subtract it from the sample spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.

Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire them. For researchers in natural product chemistry and drug development, this information is critical for the identification, characterization, and subsequent investigation of this and other related taxane diterpenoids. The combined application of NMR, MS, and IR spectroscopy is indispensable for the unambiguous structure elucidation of such complex molecules.

References

In-Depth Technical Guide: Investigating the Potential Biological Activity of Novel Natural Products

A Case Study Framework Using the Hypothetical Molecule: 5-Acetyltaxachitriene A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the biological activity of a compound named this compound. Therefore, this document serves as an in-depth technical guide and framework for the investigation of a novel natural product, using "this compound" as a hypothetical subject. The data, protocols, and pathways presented herein are illustrative examples based on established methodologies in drug discovery and natural product research.

Executive Summary

The discovery and characterization of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research and development. This guide outlines a systematic approach to evaluating the potential biological activity of a newly isolated or synthesized compound, exemplified by the hypothetical molecule this compound. We present a structured workflow encompassing initial screening for bioactivity, detailed experimental protocols for common assays, and the visualization of potential mechanisms of action through signaling pathway diagrams. This framework is designed to provide researchers and drug development professionals with a comprehensive roadmap for advancing a novel compound from initial observation to a candidate for further preclinical development.

Initial Bioactivity Screening: A Hypothetical Profile of this compound

Upon the isolation of a novel compound such as this compound, a broad-spectrum screening is typically initiated to identify potential areas of biological activity. This often involves a panel of in vitro assays targeting key cellular processes relevant to various disease states. For the purpose of this guide, we will hypothesize that initial screening has suggested potential antiproliferative activity for this compound.

Quantitative Data Summary: Hypothetical Antiproliferative Activity

The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) for this compound | Positive Control (Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | 28.5 ± 3.1 | 1.2 ± 0.2 |

| HCT116 | Colon Carcinoma | 12.8 ± 1.5 | 0.7 ± 0.08 |

| HeLa | Cervical Adenocarcinoma | 35.1 ± 4.2 | 1.5 ± 0.3 |

Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound. Data are presented as the mean half-maximal inhibitory concentration (IC50) ± standard deviation from three independent experiments.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized experimental protocols are essential. Below is a representative protocol for determining the antiproliferative activity of a novel compound.

MTT Assay for Cell Viability

3.1.1 Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

3.1.2 Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO to create a stock solution)

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

3.1.3 Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Workflows and Potential Mechanisms

Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following sections provide examples of diagrams created using the DOT language, adhering to the specified formatting requirements.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and initial characterization of a novel compound.

Caption: A generalized workflow for the discovery and initial biological evaluation of a novel natural product.

Hypothetical Signaling Pathway Inhibition

Based on the hypothetical antiproliferative activity, a plausible mechanism of action for this compound could be the inhibition of a key signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the biological activity of a novel compound, using the hypothetical "this compound" as a case study. The illustrative data, protocols, and diagrams presented herein outline a clear and structured path from compound discovery to initial mechanistic insights.

Future research on a promising new compound would involve expanding the in vitro studies to a wider range of cell lines, investigating resistance mechanisms, and initiating in vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicity. The ultimate goal of such a comprehensive research program is to determine the therapeutic potential of the novel compound and its viability as a drug candidate.

An In-Depth Technical Guide to 5-Acetyltaxachitriene A: A Bicyclic Taxane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyltaxachitriene A is a naturally occurring bicyclic taxane (B156437) diterpenoid isolated from the needles of the Chinese Yew, Taxus mairei. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel (B517696) (Taxol®), this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its isolation, and its spectroscopic data for structural elucidation. While specific biological activity and signaling pathway information for this compound is not yet available in the public domain, this guide outlines a general experimental workflow for assessing its cytotoxic potential, a common characteristic of taxane diterpenoids.

Introduction

Taxane diterpenoids are a class of complex natural products that have garnered substantial attention in the field of oncology due to their unique mechanism of action, which involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] this compound, a bicyclic taxane, was first reported as a new natural product isolated from the needles of Taxus mairei.[3] This guide serves as a technical resource for researchers interested in the chemistry and potential biological evaluation of this compound.

Chemical and Physical Properties

This compound is characterized by the molecular formula C34H46O14 and a molecular weight of 678.7 g/mol .[3] Its systematic IUPAC name is (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H46O14 | [3] |

| Molecular Weight | 678.7 g/mol | [3] |

| CAS Number | 187988-48-3 | [3] |

| IUPAC Name | (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate | [3] |

| Appearance | White amorphous solid | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Spectroscopic Data for Structural Elucidation

The structure of this compound was established through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[4]

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings/Data | Reference |

| 1H NMR | The presence of seven acetyl groups was confirmed by proton signals. | [4] |

| 13C NMR | Carbon signals corresponding to the bicyclic taxane skeleton and acetyl groups were identified. | [4] |

| FAB-MS | Provided the molecular weight of the compound, confirming the molecular formula. | [4] |

| 1H-1H COSY | Used to establish proton-proton correlations within the molecule. | [4] |

Note: The detailed, raw numerical NMR and mass spectrometry data are contained within the primary literature and are summarized here.

Experimental Protocols

Isolation and Purification of this compound from Taxus mairei

The following protocol is based on the original report of the isolation of this compound.[3][4]

4.1.1. Plant Material Needles of Taxus mairei were collected and air-dried.

4.1.2. Extraction

-

The dried and powdered needles (1.5 kg) were extracted with methanol (B129727) at room temperature.

-

The methanol extract was concentrated under reduced pressure to yield a crude extract.

-

The crude extract was suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

4.1.3. Chromatographic Separation

-

The ethyl acetate-soluble fraction was subjected to column chromatography on silica (B1680970) gel.

-

Elution was performed with a gradient of n-hexane and ethyl acetate.

-

Fractions containing bicyclic taxanes were identified by thin-layer chromatography (TLC).

-

Further purification of these fractions was achieved through repeated column chromatography and preparative TLC to yield pure this compound as a white amorphous solid.[4]

Biological Activity and Signaling Pathways

While many taxane diterpenoids exhibit potent cytotoxic activity against a variety of cancer cell lines, the specific biological activity of this compound has not yet been reported in the scientific literature. The primary mechanism of action for well-studied taxanes like paclitaxel is the stabilization of microtubules, which leads to the inhibition of mitosis and induction of apoptosis.[1][2] It is plausible that this compound may share a similar mechanism of action.

Proposed Experimental Protocol for Cytotoxicity Assessment

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

5.1.1. Cell Culture

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

5.1.2. MTT Assay

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

After the incubation period, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

-

The resulting formazan (B1609692) crystals are solubilized with a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined.

Postulated Signaling Pathway

Based on the known mechanism of other taxanes, this compound is hypothesized to interfere with microtubule dynamics. This disruption would likely activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can then trigger apoptotic pathways, ultimately resulting in cancer cell death.

Conclusion and Future Directions

This compound represents an intriguing member of the taxane diterpenoid family with a unique bicyclic structure. While its chemical properties and a method for its isolation have been established, its biological activities remain to be explored. Future research should focus on the total synthesis of this compound to provide a more accessible source for biological studies. Furthermore, comprehensive screening of its cytotoxic effects against a panel of cancer cell lines is warranted to determine its potential as a novel anticancer agent. Mechanistic studies to elucidate its precise molecular targets and signaling pathways will also be crucial in understanding its therapeutic potential.

References

Unraveling the Cytotoxic Mechanisms of 5-Acetyltaxachitriene A: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the putative mechanism of action of 5-Acetyltaxachitriene A, a taxane (B156437) derivative. Drawing parallels with the well-characterized mechanisms of related compounds like paclitaxel, this document is intended for researchers, scientists, and professionals in drug development. The core cytotoxic effects of taxanes are attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and programmed cell death.

Core Mechanism of Action: Microtubule Stabilization

The primary molecular target of taxane compounds is the microtubule. Unlike other anti-cancer agents that induce microtubule depolymerization, this compound, like other taxanes, is presumed to act as a microtubule-stabilizing agent.[1][2][3] This stabilization is achieved through binding to the β-tubulin subunit of the α/β-tubulin heterodimers that form the microtubule polymer.[4] This binding event promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[2][4]

The stabilization of microtubules disrupts the dynamic instability required for their normal cellular functions, particularly during cell division.[1][2] This interference leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately triggers apoptosis.[5][6]

Quantitative Data on Taxane Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Taxol | A549 (lung cancer) | Cell Cycle Analysis | G2/M Arrest | Concentration-dependent increase | [6] |

| Taxol | H1299 (lung cancer) | Cell Cycle Analysis | G2/M Arrest | Concentration-dependent increase | [6] |

| Taxol | A549 (lung cancer) | Apoptosis Assay | Sub-G1 Population | Appreciable at 0.002 µM | [6] |

| Taxol | Mouse Embryo Cells | DNA Synthesis Inhibition | Thrombin-stimulated | Up to 60% inhibition at 10 µg/ml | [1] |

| Taxol | Mouse Embryo Cells | DNA Synthesis Inhibition | EGF-stimulated | Up to 47% inhibition at 10 µg/ml | [1] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of compounds like this compound, a series of key experiments are typically performed. The following diagrams illustrate the putative signaling pathway and a general experimental workflow.

Caption: Putative signaling pathway of this compound.

Caption: General experimental workflow for characterizing the mechanism of action.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to determine the mechanism of action of taxane-like compounds.

Microtubule Polymerization Assay

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin on ice.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Incubate the mixtures at 37°C to initiate microtubule polymerization.

-

Monitor the increase in absorbance at 340 nm over time, which is proportional to the amount of polymerized microtubules.

-

Plot absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of polymerization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium (B1200493) iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

References

- 1. Microtubule stabilization by taxol inhibits initiation of DNA synthesis by thrombin and by epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How does taxol stabilize microtubules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.aber.ac.uk [research.aber.ac.uk]

- 5. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Acetyltaxachitriene A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyltaxachitriene A is a natural product isolated from the needles of Taxus mairei. While its precise mechanism of action is not yet fully elucidated, its structural similarity to other taxane (B156437) compounds, a well-established class of anti-cancer agents, suggests potential activity as a microtubule-stabilizing agent. This technical guide outlines a hypothetical, comprehensive in silico workflow designed to predict and characterize the protein targets of this compound. The described methodologies encompass a multi-pronged computational strategy, from broad, inverse virtual screening to focused molecular dynamics and systems biology approaches, providing a robust framework for modern drug target identification.

Introduction

The taxane family of diterpenoids, which includes paclitaxel (B517696) and docetaxel, represents a cornerstone of cancer chemotherapy.[1][2] Their primary mechanism of action involves binding to β-tubulin, stabilizing microtubules, and inducing mitotic arrest, which ultimately leads to apoptosis in rapidly dividing cancer cells.[3][4] Given that this compound is extracted from a yew species, it is plausible to hypothesize a similar mode of action. However, subtle structural variations can lead to altered target affinity, novel off-target effects, or different resistance profiles.

In silico computational methods offer a rapid and cost-effective avenue for elucidating the potential protein targets of novel compounds, thereby accelerating the drug discovery process.[5][6] These techniques can predict binding affinities, characterize interaction modes, and place molecular interactions within the broader context of cellular signaling pathways.[3] This guide presents a hypothetical case study on the application of a rigorous in silico workflow to predict the targets of this compound, with a primary focus on its potential as a microtubule-targeting agent and the exploration of other putative targets.

Hypothetical In Silico Target Identification Workflow

The proposed workflow integrates several computational techniques to build a comprehensive profile of this compound's potential biological targets. This multi-step process is designed to first broadly screen for potential targets and then refine these predictions through more computationally intensive methods.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Taxane Diterpenoids from Taxus Species: From Biosynthesis to Laboratory Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Taxus, commonly known as yew, is a significant source of taxane (B156437) diterpenoids, a class of complex organic compounds with potent biological activities. The most prominent member of this class, paclitaxel (B517696) (Taxol®), has revolutionized cancer chemotherapy with its unique microtubule-stabilizing mechanism.[1][2] This technical guide provides a thorough review of taxane diterpenoids, covering their natural diversity, biosynthesis, and detailed methodologies for their extraction, isolation, and quantification.

Diversity and Distribution of Taxane Diterpenoids in Taxus Species

Over the last half-century, nearly 600 distinct taxane metabolites have been isolated and identified from various parts of different Taxus species.[1][2][3] These compounds, often referred to as taxoids, share a common taxane core but differ in the nature and arrangement of their functional groups.[4] The concentration and composition of these taxoids exhibit significant variability depending on the Taxus species, the specific plant part (bark, needles, or twigs), geographical location, and even the season of collection.[5]

Paclitaxel, while being the most famous, is often present in very low concentrations, typically ranging from 0.001% to 0.050% of the dried weight of Taxus bark.[4] Other important taxanes include cephalomannine, 10-deacetylbaccatin III (10-DAB), and baccatin (B15129273) III, which are often found in higher abundance and can serve as precursors for the semi-synthesis of paclitaxel and its analogue docetaxel (B913) (Taxotere®).[4][6]

Data Presentation: Quantitative Analysis of Major Taxanes

The following tables summarize the quantitative data on the content of major taxane diterpenoids in various Taxus species, compiled from multiple literature sources. It is important to note that these values can vary significantly based on the factors mentioned above.

Table 1: Paclitaxel and 10-Deacetylbaccatin III (10-DAB III) Content in the Leaves of Various Taxus Species

| Taxus Species | Paclitaxel Content (µg/g dry weight) | 10-DAB III Content (µg/g dry weight) |

| T. cuspidata | 0 - 169 | - |

| T. canadensis | - | - |

| T. floridana | - | - |

| T. wallichiana | - | 247.6 - 594.9 |

| T. brevifolia | 0 - 15 | 77.4 - 297.6 |

| T. media | 1.22 mg/g | - |

| T. mairei | 0.66 mg/g | Highest among tested species |

Source: Compiled from data in reference[5]. Note that direct comparisons can be challenging due to variations in analytical methods and plant material.

Table 2: Taxane Yields from Taxus Cell Suspension Cultures

| Taxus Species | Taxane | Elicitor/Precursor | Yield (mg/L) |

| Taxus media | Paclitaxel | Methyljasmonate | 2.09 |

| Taxus media | Baccatin III | Methyljasmonate | 2.56 |

| Taxus media | Paclitaxel | Methyljasmonate, Mevalonate, N-benzoylglycine | 21.12 |

| Taxus media | Baccatin III | Methyljasmonate, Mevalonate, N-benzoylglycine | 56.03 |

| Taxus baccata | Total Taxanes | Salicylic Acid (Day 8) | 6.56 |

| Taxus baccata | Total Taxanes | Coronatine (Day 8) | 4.76 |

Source: Compiled from data in references[7][8]. Cell culture yields are highly dependent on the specific cell line and culture conditions.

The Paclitaxel Biosynthetic Pathway

The biosynthesis of paclitaxel is a complex, multi-step process estimated to involve at least 19 to 20 enzymatic reactions.[2][9][10] The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and can be broadly divided into three main stages: the formation of the core taxane skeleton, a series of elaborate modifications to this skeleton, and the final attachment of the C-13 side chain.[2][9]

Key enzymatic steps include the cyclization of GGPP to taxa-4(5),11(12)-diene by taxadiene synthase, followed by a cascade of eight cytochrome P450-mediated oxygenations, three CoA-dependent acyl/aroyl transfers, and an oxidation to form the intermediate baccatin III.[10] The functionally crucial C-13 side chain is then synthesized and attached in five additional steps.[10]

Signaling Pathway Diagram

The following diagram illustrates the key steps in the paclitaxel biosynthetic pathway.

Caption: Simplified biosynthetic pathway of paclitaxel from GGPP.

Experimental Protocols

The extraction and purification of taxane diterpenoids from Taxus biomass is a multi-step process requiring careful optimization to maximize yield and purity.

General Extraction Protocol (Maceration)

This protocol is a generalized procedure for the small-scale extraction of taxanes from dried Taxus needles or bark.

-

Sample Preparation: Air-dry the collected plant material (needles or bark) in the shade to prevent degradation of active components. Once completely dry, grind the material into a fine powder using a mechanical grinder.[11]

-

Extraction:

-

Place a known quantity of the powdered plant material (e.g., 100 g) into a large conical flask.

-

Add a suitable solvent. Methanol (B129727) or an ethanol/water mixture (e.g., 70-80% ethanol) are commonly used.[11][12] A typical solid-to-liquid ratio is 1:10 (w/v).

-

Seal the flask and allow it to macerate for 2-3 days at room temperature with occasional shaking.[11]

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue 2-3 more times to ensure complete extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[11]

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Dissolve the crude extract in a water/methanol mixture.

-

Perform a liquid-liquid extraction using a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane (B92381) layer.[13]

-

Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, to partition the taxanes into the organic phase.[14]

-

Collect the organic phase and evaporate the solvent to yield a taxane-enriched crude extract.

-

Purification Protocol (Column Chromatography)

The taxane-enriched extract is a complex mixture and requires further purification, typically using column chromatography.

-

Stationary Phase: Pack a glass column with silica (B1680970) gel (for normal-phase chromatography) slurried in a non-polar solvent (e.g., hexane).[12][15]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient system is hexane-ethyl acetate, starting with a high concentration of hexane and gradually increasing the proportion of ethyl acetate.[14]

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target taxanes.

-

Pooling and Recrystallization: Pool the fractions containing the purified compound and evaporate the solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).[13]

Quantification Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of taxanes.

-

Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[13][16]

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B) or methanol is common.[13][16]

-

Example Gradient Program:

-

0-10 min: 40% to 50% B

-

10-13 min: 50% to 53% B

-

Followed by a wash and re-equilibration step.[13]

-

-

Column Temperature: Maintained at 30°C.[16]

-

Quantification: Prepare a calibration curve using certified reference standards of the taxanes of interest (e.g., paclitaxel, baccatin III). Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the extraction and analysis of taxane diterpenoids.

Caption: General workflow for taxane extraction, purification, and analysis.

Conclusion

Taxane diterpenoids from Taxus species remain a vital area of research due to their profound impact on cancer therapy. The chemical diversity within this class presents ongoing opportunities for the discovery of new analogues with potentially improved efficacy or novel mechanisms of action. Understanding the intricate biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in plant cell cultures or microbial hosts. The experimental protocols outlined in this guide provide a robust framework for researchers to extract, isolate, and analyze these fascinating and life-saving natural products. As analytical techniques continue to advance, a more comprehensive characterization of the Taxus metabolome is expected, further solidifying the importance of this genus in modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxanes and taxoids of the genus Taxus - A comprehensive inventory of chemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijasbt.org [ijasbt.org]

- 12. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 13. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method | MDPI [mdpi.com]

- 14. US6066748A - Process of extracting TAXOL® from taxus cuspidata - Google Patents [patents.google.com]

- 15. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

5-Acetyltaxachitriene A: An In-Depth Technical Overview

CAS Number: 187988-48-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a naturally occurring bicyclic taxane (B156437) diterpenoid.[1] It belongs to the broader class of taxanes, a group of compounds that have garnered significant interest in the scientific community, primarily due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®).[1] this compound was first isolated from the needles of the Chinese Yew, Taxus mairei, a plant species recognized as a source of various taxoids.[1][] This document provides a comprehensive summary of the available technical data on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been determined and are summarized in the table below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 187988-48-3 | [] |

| Molecular Formula | C₃₄H₄₆O₁₄ | [] |

| Molecular Weight | 678.72 g/mol | [] |

| IUPAC Name | [(1R,2S,3E,5S,7R,8E,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | [] |

| Appearance | Powder | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [] |

| Storage | Store at -20°C | [] |

Isolation and Characterization

This compound was identified as a new natural product during the phytochemical investigation of Taxus mairei. Its isolation was reported in a 1999 study focused on identifying novel taxanes from this plant source.

Experimental Protocol: Isolation from Taxus mairei

The structure of this compound was established primarily through one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the biological activity of this compound. While its chemical relatives, the taxanes, are well-known for their cytotoxic effects and interaction with microtubules, no specific studies have been reported for this particular compound. Therefore, information regarding its efficacy, mechanism of action, or any associated signaling pathways is not available in the current scientific literature.

Future Research Directions

The structural novelty of this compound as a bicyclic taxane presents an opportunity for further investigation. Future research efforts could be directed towards:

-

Total Synthesis: Developing a synthetic route to obtain larger quantities of the compound for biological screening.

-

In Vitro Cytotoxicity Assays: Evaluating its potential anticancer activity against a panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating its interaction with cellular targets, such as microtubules, to determine if it shares the mechanism of other taxanes.

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to understand its potential as a drug candidate.

The logical progression of research for a novel natural product like this compound is depicted in the following diagram.

Conclusion

This compound is a structurally interesting natural product isolated from Taxus mairei. While its chemical and physical properties are defined, a significant gap exists in the understanding of its biological activities and potential therapeutic applications. This presents a clear opportunity for further research to unlock the potential of this unique taxane. The scientific community awaits studies that will elucidate its pharmacological profile and determine its place within the broader landscape of taxane-based drug discovery.

References

Methodological & Application

Total Synthesis of 5-Acetyltaxachitriene A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed total synthesis for 5-Acetyltaxachitriene A, a complex diterpenoid of the taxane (B156437) family. Due to the absence of a published total synthesis for this specific molecule, the following protocols are based on established and analogous methodologies from the successful total syntheses of other taxanes, most notably adapting the two-phase synthetic strategy.

Introduction

This compound is a natural product isolated from the needles of Taxus mairei.[1][] Its core structure is a bicyclo[9.3.1]pentadecane skeleton, characteristic of the taxane family, which includes the prominent anti-cancer drug, Paclitaxel (Taxol). Taxanes exhibit their therapeutic effects by stabilizing microtubules, leading to the disruption of mitosis and subsequent apoptosis in cancer cells.[3][4][5][6][7] The complex, highly oxygenated, and stereochemically rich structure of this compound makes it a challenging and intriguing target for total synthesis. The proposed synthetic strategy is divided into two main phases: a Cyclase Phase to construct the core carbon framework and an Oxidase Phase to install the requisite oxygen functionalities.

Data Presentation

Table 1: Proposed Key Reactions and Expected Yields

| Step | Reaction Type | Starting Material | Product | Reagents and Conditions | Expected Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Asymmetric Conjugate Addition | Substituted Cyclohexenone | Chiral Enone | Me₂Zn, Cu(OTf)₂, Chiral Phosphoramidite (B1245037) Ligand, Toluene (B28343), -20 °C | 90-95 | >95:5 e.e. |

| 2 | Mukaiyama Aldol (B89426) Reaction | Silyl Enol Ether | β-Hydroxy Ketone | Acrolein, Gd(OTf)₃, CH₂Cl₂, -78 °C | 80-85 | 2:1 |

| 3 | Intramolecular Diels-Alder | Aldol Adduct | Tricyclic Core | Toluene, 180 °C, Sealed Tube | 70-75 | >10:1 |

| 4 | Negishi Coupling | Enol Triflate | Taxadienone | MeZnCl, Pd(PPh₃)₄, THF, 60 °C | 85-90 | N/A |

| 5 | Allylic Oxidation | Taxadienone | C5-Hydroxy Taxadienone | SeO₂, t-BuOOH, CH₂Cl₂ | 50-60 | Major Isomer |

| 6 | Diol Formation | C5-Hydroxy Taxadienone | C9,C10-Diol | OsO₄, NMO, Acetone/H₂O | 80-85 | >10:1 |

| 7 | Acetylation Cascade | Polyol Intermediate | This compound | Ac₂O, Pyridine (B92270), DMAP | 70-80 | N/A |

Experimental Protocols

Cyclase Phase: Construction of the Taxane Core

The initial phase focuses on the stereocontrolled construction of the tricyclic taxane skeleton.

Protocol 1: Asymmetric Conjugate Addition for Stereocenter Induction

This protocol establishes the crucial C15 stereocenter which directs the stereochemistry of subsequent transformations.

-

To a solution of the chiral phosphoramidite ligand (1.2 mol%) in toluene (0.1 M) at -20 °C, add copper(II) triflate (1.0 mol%).

-

Stir the mixture for 30 minutes to form the copper-ligand complex.

-

Add the starting substituted cyclohexenone (1.0 equiv) to the reaction mixture.

-

Slowly add dimethylzinc (B1204448) (1.5 equiv, 1.2 M in toluene) dropwise over 20 minutes.

-

Stir the reaction at -20 °C for 4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral enone.

Protocol 2: Intramolecular Diels-Alder Cycloaddition

This key step forms the characteristic 6-8-6 tricyclic ring system of the taxane core.

-

Dissolve the acyclic precursor (from the Mukaiyama aldol reaction, 1.0 equiv) in toluene (0.01 M) in a sealed tube.

-

Degas the solution with argon for 15 minutes.

-

Heat the sealed tube in an oil bath at 180 °C for 24 hours.

-

Cool the reaction to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the tricyclic taxane core.

Oxidase Phase: Functionalization of the Core

This phase involves a series of selective oxidation and acylation reactions to achieve the final target molecule.

Protocol 3: Site-Selective Allylic Oxidation

Introduction of the C5 hydroxyl group is a critical step towards the final oxygenation pattern.

-

To a solution of the taxadienone intermediate (1.0 equiv) in dichloromethane (B109758) (0.1 M), add selenium dioxide (1.5 equiv).

-

Add tert-butyl hydroperoxide (2.0 equiv, 70 wt. % in H₂O) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product via flash chromatography to isolate the C5-hydroxylated taxane.

Protocol 4: Global Acetylation

The final step involves the acetylation of multiple hydroxyl groups.

-

Dissolve the polyol precursor (1.0 equiv) in pyridine (0.2 M).

-

Add acetic anhydride (B1165640) (10 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv).

-

Stir the reaction at room temperature for 18 hours.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product, this compound, by preparative HPLC.

Mandatory Visualization

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Biological Signaling Pathway

References

- 1. This compound | CAS:187988-48-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Taxane - Wikipedia [en.wikipedia.org]

- 4. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hemonc.mhmedical.com [hemonc.mhmedical.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Extraction of 5-Acetyltaxachitriene A from Taxus mairei

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxus mairei, a species of yew, is a significant natural source of various taxoids, a class of diterpenoids with a wide range of biological activities, including potent anticancer properties. Among these taxoids is 5-Acetyltaxachitriene A, a compound of interest for further pharmacological investigation and potential drug development. This document provides a detailed protocol for the extraction, separation, and purification of this compound from the needles and twigs of Taxus mairei. The methodology is based on established principles of natural product chemistry, employing solvent extraction followed by a multi-step chromatographic purification process.

Experimental Protocols

1. Plant Material Collection and Preparation

-

Collection: Needles and twigs of Taxus mairei should be collected from mature plants. The concentration of taxoids can vary based on the season and age of the plant, with higher concentrations often found in materials collected in June.

-

Drying: The collected plant material should be air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

2. Extraction of Crude Taxoid Mixture

This protocol utilizes an optimized solvent extraction method to obtain a crude extract enriched with taxoids.

-

Maceration: The powdered plant material is macerated with 90% methanol (B129727) at a solid-to-liquid ratio of 1:15 (g/mL).

-

Ultrasonic-Assisted Extraction: To enhance extraction efficiency, the macerate is subjected to ultrasonication at a temperature of 40°C for 60 minutes.

-

Filtration and Concentration: The extract is filtered through cheesecloth and then with Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanolic extract.

3. Solvent-Solvent Partitioning

This step aims to separate the taxoids from more polar and non-polar impurities.

-

Suspension: The crude methanolic extract is suspended in distilled water.

-

Liquid-Liquid Extraction: The aqueous suspension is then partitioned successively with an equal volume of dichloromethane (B109758) (CH₂Cl₂) three times. The dichloromethane fractions, which contain the taxoids, are pooled.

-

Drying and Concentration: The pooled dichloromethane fraction is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated to dryness under reduced pressure to yield the crude taxoid-rich extract.

4. Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of this compound.

-

Step 1: Silica (B1680970) Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel (100-200 mesh) using a hexane (B92381) slurry.

-

Sample Loading: The crude taxoid-rich extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions showing similar TLC profiles, and specifically those containing the spot corresponding to this compound (if a standard is available), are pooled and concentrated.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A C18 reverse-phase column (e.g., 250 mm × 20 mm, 5 µm) is used for the final purification.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient profile should be optimized based on analytical HPLC of the pooled fractions. A common starting point is a linear gradient from 40% to 60% acetonitrile over 30 minutes.

-

Injection and Fraction Collection: The concentrated fraction from the silica gel column is dissolved in a minimal amount of the mobile phase, filtered through a 0.22 µm syringe filter, and injected into the preparative HPLC system. Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated compound is assessed by analytical HPLC. Fractions with a purity of ≥95% are pooled.

-

Final Product: The solvent from the pure fractions is removed under reduced pressure to yield purified this compound.

-

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of taxoids from Taxus mairei. Note that the values for this compound are hypothetical, as specific literature data is not available, and are provided for illustrative purposes.

Table 1: Extraction Yield of Crude Extracts from Taxus mairei

| Extraction Step | Starting Material (dry weight) | Yield of Extract | Percentage Yield (%) |

| Methanolic Extraction | 1000 g | 120 g | 12.0 |

| Dichloromethane Partition | 120 g | 30 g | 3.0 (from starting material) |

Table 2: Purification Summary for this compound

| Purification Step | Input Mass | Output Mass of Target Fraction/Compound | Purity of Target Compound |

| Silica Gel Chromatography | 30 g | 2.5 g | ~40% |

| Preparative HPLC | 2.5 g | 150 mg | ≥95% |

Visualizations

Below are diagrams illustrating the experimental workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

Caption: Chromatographic purification pathway for this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Acetyltaxachitriene A

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 5-Acetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from Taxus mairei. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection, providing a reliable and reproducible approach for the analysis of this compound in purified samples and plant extracts.

Introduction

This compound is a complex diterpenoid belonging to the taxane family, which includes the prominent anticancer drug, paclitaxel.[1] Isolated from the needles of Taxus mairei, this compound is of significant interest for its potential biological activities.[2] Accurate and precise analytical methods are crucial for the isolation, characterization, and quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of taxanes due to its high resolution and sensitivity.[1][3] This application note presents a detailed protocol for the HPLC analysis of this compound, suitable for purity assessment, stability studies, and quality control.

Experimental

Instrumentation and Consumables

-

HPLC System: An isocratic high-performance liquid chromatograph (e.g., Agilent 1260 Infinity II or similar) equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Reference Standard: Purified this compound (purity ≥98%).

-

Sample Filters: 0.45 µm PTFE syringe filters.

Chromatographic Conditions

Based on established methods for similar taxane compounds, the following chromatographic conditions are recommended for the analysis of this compound:

| Parameter | Recommended Setting |

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-15 min: 30-40% B15-30 min: 40-50% B30-40 min: 50-60% B40-45 min: 60-30% B45-50 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 227 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample from Taxus mairei Needles

-

Drying and Grinding: Air-dry the fresh needles of Taxus mairei at room temperature until a constant weight is achieved. Grind the dried needles into a fine powder.

-

Extraction: Macerate 10 g of the powdered plant material with 100 mL of methanol at room temperature for 24 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-